molecular formula C19H20BrN7O B2948660 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromo-4-methylphenyl)piperidine-4-carboxamide CAS No. 1797357-00-6

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromo-4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B2948660
CAS No.: 1797357-00-6
M. Wt: 442.321
InChI Key: VVJAXLOTIUUSPU-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromo-4-methylphenyl)piperidine-4-carboxamide is a synthetic small molecule building block designed for advanced chemical biology and drug discovery research. While specific biological data for this compound is not available in the searched sources, its structure is indicative of significant research potential. The molecular scaffold incorporates a piperidine carboxamide core, a common motif in medicinal chemistry, linked to a pyrimidine ring that is further functionalized with a 1H-1,2,4-triazole group . This 1,2,4-triazole moiety is a privileged structure in the design of biologically active compounds and is known to participate in key hydrogen bonding interactions with various enzyme targets . The presence of the 2-bromo-4-methylphenyl substituent suggests potential for targeted exploration in structure-activity relationship studies. Researchers may investigate this compound as a key intermediate or precursor in the synthesis of more complex molecules, particularly for developing potential inhibitors of enzymes or for probing cellular signaling pathways. The precise mechanism of action would be dependent on the specific biological system under investigation. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN7O/c1-13-2-3-16(15(20)8-13)25-19(28)14-4-6-26(7-5-14)17-9-18(23-11-22-17)27-12-21-10-24-27/h2-3,8-12,14H,4-7H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJAXLOTIUUSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromo-4-methylphenyl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by the following components:

  • Piperidine ring : Contributes to the compound's pharmacological properties.
  • Triazole and pyrimidine moieties : Known for their biological activity in various therapeutic areas.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing triazole and pyrimidine rings have been shown to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of key enzymes : Many pyrimidine derivatives inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
  • Induction of apoptosis : Certain derivatives trigger programmed cell death in tumor cells.

2. Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Triazole-containing compounds have been explored for their efficacy against bacterial and fungal infections. For example:

  • Synthesis of related triazole derivatives has demonstrated promising antimicrobial effects against various pathogens .

3. Anti-inflammatory Effects

Pyrimidine derivatives have been noted for their anti-inflammatory properties, often assessed through COX enzyme inhibition assays. Compounds similar to the one in focus have shown:

  • Inhibition of COX-2 : With IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several studies provide insights into the biological activity of similar compounds:

StudyFindings
Study 1 Investigated the anticancer effects of pyrimidine derivatives, highlighting their ability to inhibit tumor growth in vitro and in vivo models .
Study 2 Examined the anti-inflammatory properties of triazole-containing compounds, revealing significant suppression of COX enzymes .
Study 3 Reported on the antimicrobial efficacy of synthesized triazole derivatives against resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups can enhance or diminish activity:

  • The triazole ring is often linked to improved interaction with biological targets.
  • Substituents on the piperidine ring can modulate lipophilicity and cellular uptake.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in three key aspects: (1) heterocyclic core modifications, (2) substituent patterns on the pyrimidine/pyridazine ring, and (3) the aryl/alkyl groups attached to the carboxamide. Below is a systematic comparison based on the evidence:

Key Findings:

Core Heterocycle Impact: Pyrimidine-based analogs (e.g., ) retain the target’s core but differ in substituents. The benzodiazol-2-one core in replaces pyrimidine entirely, likely reducing π-π stacking interactions but enhancing hydrogen bonding.

Substituent Effects :

  • Triazole vs. Other Azoles : The target’s 1,2,4-triazole substituent (vs. imidazole in or pyrazole in ) may influence metabolic stability due to differences in electron distribution and hydrogen-bonding capacity.
  • Aryl Group Variations : The 2-bromo-4-methylphenyl group in the target compound provides steric bulk and lipophilicity compared to smaller substituents like 4-fluorobenzyl in or pyridinylmethyl in .

Synthetic Accessibility: Compound achieved a 74% yield using isocyanate coupling, suggesting efficient synthesis for bromo/chloro-substituted analogs.

Physicochemical Properties :

  • Molecular weights range from 364.4 () to 477.3 (target), with higher values correlating with bromine or bulkier aryl groups. LCMS data (e.g., ) confirm successful synthesis but lack correlation with bioactivity.

Research Implications

While structural data and synthetic routes are well-documented for analogs, biological evaluations (e.g., kinase inhibition, cytotoxicity) are absent in the evidence. Future work should prioritize:

  • Activity Profiling : Compare target and analogs against specific enzymatic targets (e.g., kinases, antimicrobial assays).
  • ADME Studies : Assess how pyrimidine vs. pyridazine cores or bromo-methylphenyl vs. tetrazolylphenyl groups affect solubility and metabolic stability.

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